1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division and growth .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the replication of cancer cells and potentially leading to their death .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The result of the action of this compound is the inhibition of cell division and growth . This can lead to the death of cancer cells, thereby reducing the size of tumors and potentially leading to the remission of the disease .
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound binds to the ATP-binding site of CDK2, thereby inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase pathways . Additionally, the compound has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells . It also affects cell signaling pathways by modulating the activity of key proteins involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of CDK2, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a crucial regulator of the cell cycle . Additionally, the compound has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied extensively in laboratory settings. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and continues to induce apoptosis in cancer cells even after prolonged exposure . These findings suggest that the compound has potential for sustained therapeutic effects in vivo .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . It undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine . The compound’s metabolism can affect its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can influence the compound’s intracellular concentration and distribution, affecting its therapeutic effects . Additionally, the compound has been shown to accumulate in tumor tissues, enhancing its antitumor activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cancer cells . It has been shown to target specific compartments, such as the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential . Additionally, the compound’s localization to the nucleus allows it to modulate gene expression and cell cycle regulation .
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVBCYEUPANLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.